N-phenyl-2-{[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-phenyl-2-{[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-{[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Propan-2-ylsulfanyl Group: The thiadiazole intermediate is then reacted with an alkylating agent such as isopropyl bromide to introduce the propan-2-ylsulfanyl group.
Coupling with Phenylacetic Acid: The final step involves coupling the modified thiadiazole with phenylacetic acid or its derivatives under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the phenyl group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-phenyl-2-{[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial or antifungal agent. The thiadiazole ring is known for its biological activity, and modifications to this structure can enhance its efficacy against various pathogens.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections or inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its unique chemical structure allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of N-phenyl-2-{[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group can enhance the compound’s binding affinity to these targets, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
- N-phenyl-2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
- N-phenyl-2-{[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
Uniqueness
N-phenyl-2-{[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the propan-2-ylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C13H15N3OS3 |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-phenyl-2-[(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H15N3OS3/c1-9(2)19-13-16-15-12(20-13)18-8-11(17)14-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17) |
InChI Key |
DCUJXOOUSFEAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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